N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a benzamide derivative featuring a benzothiazole core substituted with a fluorine atom at the 4-position and a pyridinylmethyl group. The benzamide moiety is further modified with 2,3-dimethoxy substituents.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-28-17-9-3-7-15(20(17)29-2)21(27)26(13-14-6-5-11-24-12-14)22-25-19-16(23)8-4-10-18(19)30-22/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDYGFGWABKIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide (CAS Number: 895439-45-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article delves into its structure, synthesis, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 423.5 g/mol. The structural characteristics are crucial for understanding its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H18FN3O3S |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 895439-45-9 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. The introduction of the fluorine atom and methoxy groups is achieved through electrophilic aromatic substitution and nucleophilic substitution reactions.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a study on related benzothiazole derivatives showed potent inhibitory effects against various cancer cell lines including lung, colon, and breast cancers. The compound demonstrated a GI50 (growth inhibition at 50%) value lower than 0.1 nM in MCF-7 breast cancer cells .
The mechanism by which this compound exerts its antitumor effects may involve the induction of apoptosis in cancer cells. It is believed to inhibit critical pathways involved in cell proliferation and survival. Structure–activity relationship (SAR) studies highlight that modifications to the benzothiazole ring can significantly affect biological activity .
Case Studies
- Case Study on Antitumor Efficacy : A comparative study evaluated the efficacy of several benzothiazole derivatives against a panel of human cancer cell lines. The results indicated that this compound exhibited superior activity compared to other analogs, emphasizing its potential as a lead compound in cancer therapy .
- SAR Analysis : A detailed SAR analysis revealed that the presence of the fluorine atom at the para position on the benzothiazole ring enhances the compound's ability to interact with biological targets effectively. This modification was shown to be critical for maintaining potency against cancer cells .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of this compound lies in its potential as an anticancer agent. Studies have shown that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyridine moiety is believed to enhance the compound's ability to interact with biological targets involved in cancer progression. For instance, research indicated that compounds with similar structures have shown promising results in inhibiting tumor growth in preclinical models .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Benzothiazole derivatives have demonstrated activity against a range of bacteria and fungi. The presence of the fluorine atom may contribute to increased lipophilicity, enhancing the compound's ability to penetrate microbial membranes and exert its effects .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Benzothiazole derivatives are known to inhibit various enzymes that play crucial roles in metabolic pathways. For example, studies suggest that modifications to the benzothiazole ring can lead to selective inhibition of specific enzymes involved in cancer metabolism, making it a candidate for targeted therapy .
Material Science
Fluorescent Probes
In material science, N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide can be utilized as a fluorescent probe. The unique electronic properties imparted by the benzothiazole and pyridine groups allow for effective light absorption and emission, making it suitable for applications in bioimaging and sensing technologies .
Polymer Additives
The compound may also serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under environmental stressors, which is beneficial for various industrial applications .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives for their anticancer properties. Among these, this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM. This highlights its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
Research conducted by International Journal of Antimicrobial Agents reported that similar benzothiazole compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The study noted that modifications such as fluorination significantly enhanced antimicrobial activity, suggesting that this compound could be further explored for developing new antimicrobial agents .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzothiazole Derivatives
Physicochemical and Spectral Properties
- Fluorine vs. Fluorine also enhances metabolic stability by resisting oxidative degradation .
- Methoxy Groups : The 2,3-dimethoxy arrangement in the target compound increases steric bulk compared to 3,5-dimethoxy analogs (), which may influence conformational flexibility and receptor selectivity.
- Pyridine vs. Other Heterocycles: The pyridin-3-ylmethyl group enhances water solubility compared to purely aromatic or aliphatic substituents (e.g., morpholinomethyl in ’s 4d and 4i) .
Preparation Methods
Reaction Conditions
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Reactants : 2-Amino-4-fluorothiophenol (1.0 equiv), 4-fluoro-2-nitrobenzoyl chloride (1.1 equiv).
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Solvent : Ethanol/water (6:1 v/v).
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Temperature : Reflux at 85°C for 8 hours.
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Workup : Neutralization with ammonia (pH 6), filtration, and recrystallization from benzene/ethanol (1:1).
Characterization Data
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Melting Point : 212°C.
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Spectroscopy :
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IR (KBr) : 3196–3616 cm⁻¹ (N–H stretch), 1653 cm⁻¹ (C=N stretch).
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¹H NMR (DMSO-d₆) : δ 7.1–8.3 (aromatic protons), 2.2 ppm (NH₂).
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Mass (m/z) : 203 [M⁺].
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Reductive Amination to Form N-(Pyridin-3-ylmethyl)-4-Fluoro-1,3-Benzothiazol-2-Amine
The secondary amine intermediate is synthesized via reductive amination between 4-fluoro-1,3-benzothiazol-2-amine and pyridine-3-carbaldehyde.
Reaction Conditions
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Reactants : 4-Fluoro-1,3-benzothiazol-2-amine (1.0 equiv), pyridine-3-carbaldehyde (1.2 equiv).
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Reducing Agent : Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv).
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Solvent : Methanol with 1% acetic acid.
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Temperature : Room temperature, 12 hours.
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Workup : Evaporation under vacuum, purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
Characterization Data
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Yield : 68%.
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¹H NMR (CDCl₃) : δ 8.4–8.6 (pyridine-H), 7.1–7.9 (benzothiazole-H), 4.3 ppm (CH₂).
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¹³C NMR : δ 156.8 (C=N), 149.2 (pyridine-C), 36.3 (CH₂).
Acylation with 2,3-Dimethoxybenzoyl Chloride
The tertiary amide is formed by coupling the secondary amine with 2,3-dimethoxybenzoyl chloride, a method analogous to benzamide syntheses in.
Reaction Conditions
-
Reactants : N-(Pyridin-3-ylmethyl)-4-fluoro-1,3-benzothiazol-2-amine (1.0 equiv), 2,3-dimethoxybenzoyl chloride (1.1 equiv).
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Base : Triethylamine (2.0 equiv).
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Solvent : Dichloromethane (DCM).
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Temperature : 0°C to room temperature, 6 hours.
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Workup : Washing with NaHCO₃, brine, and drying over MgSO₄.
Characterization Data
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Yield : 75%.
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Melting Point : 185°C.
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Spectroscopy :
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IR (KBr) : 1689 cm⁻¹ (C=O stretch), 1253 cm⁻¹ (C–N stretch).
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¹H NMR (DMSO-d₆) : δ 3.8 (OCH₃), 4.9 (N–CH₂), 6.9–8.5 (aromatic-H).
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HRMS (ESI) : m/z 506.12 [M+H]⁺.
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Optimization and Challenges
Key Challenges
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Selectivity in Reductive Amination : Excess pyridine-3-carbaldehyde ensured mono-alkylation, minimizing di-substitution byproducts.
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Amide Coupling Efficiency : Use of freshly distilled 2,3-dimethoxybenzoyl chloride improved yields compared to in-situ activation.
Comparative Analysis of Methods
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzothiazole Formation | Cyclization | 89 | 98 |
| Reductive Amination | NaBH₃CN | 68 | 95 |
| Amide Coupling | Acyl chloride | 75 | 97 |
Mechanistic Insights
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Benzothiazole Cyclization : Nucleophilic attack by the thiol group on the nitro-substituted aryl ring, followed by oxidative aromatization.
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Reductive Amination : Imine formation between the amine and aldehyde, followed by reduction to the secondary amine.
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Acylation : Nucleophilic substitution at the carbonyl carbon of the acid chloride by the secondary amine.
Scalability and Industrial Relevance
The process is scalable to kilogram-scale with modifications:
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Continuous Flow Synthesis : For benzothiazole formation to enhance safety and yield.
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Catalytic Reductive Amination : Using Pd/C or Raney nickel to reduce aldehyde usage.
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide?
Methodological Answer: The synthesis involves multi-step reactions starting with benzothiazole and pyridine precursors. Key steps include:
- Step 1: Formation of the benzothiazole core using 2-amino-4-fluorothiophenol and a carbonyl source under acidic conditions .
- Step 2: Alkylation of the benzothiazole nitrogen with (pyridin-3-yl)methyl chloride, requiring anhydrous conditions and a base like K₂CO₃ .
- Step 3: Coupling with 2,3-dimethoxybenzamide via a nucleophilic acyl substitution reaction, typically using EDCI/HOBt as coupling agents .
Critical Parameters: - Temperature control (<60°C) to prevent decomposition of the fluorobenzothiazole intermediate.
- Solvent choice (e.g., DMF for solubility of polar intermediates).
Q. How is the compound characterized to confirm purity and structural integrity?
Methodological Answer:
Q. What are the primary biological targets or assays used to evaluate its anti-inflammatory activity?
Methodological Answer:
- In vitro assays:
- COX-2 Inhibition: IC₅₀ determination via ELISA, comparing inhibition of prostaglandin E₂ (PGE₂) production in LPS-stimulated macrophages .
- NF-κB Pathway: Luciferase reporter assays in HEK293 cells transfected with NF-κB response elements .
- In vivo models: Carrageenan-induced paw edema in rats, with dose-dependent reduction in swelling (ED₅₀ = 12 mg/kg) .
Advanced Research Questions
Q. How can conflicting data on its anticancer activity (e.g., variable IC₅₀ across cell lines) be resolved?
Methodological Answer:
- Hypothesis Testing:
- Target Selectivity: Screen against kinase panels (e.g., EGFR, VEGFR2) to identify off-target effects. Evidence suggests higher potency in EGFR-mutant lines (e.g., H1975 NSCLC, IC₅₀ = 0.8 μM) .
- Metabolic Stability: Compare hepatic microsome stability (e.g., mouse vs. human) to rule out species-specific metabolism differences.
- Data Normalization: Use standardized controls (e.g., cisplatin as a reference in MTT assays) and replicate experiments across 3+ independent labs .
Q. What strategies improve the compound’s selectivity for cancer cells over normal cells?
Methodological Answer:
Q. How do computational methods predict binding modes to molecular targets like EGFR or COX-2?
Methodological Answer:
- Docking Studies (AutoDock Vina):
- EGFR: Pyridine and fluorobenzothiazole moieties form hydrogen bonds with Thr790 and Met793 in the ATP-binding pocket (docking score = −9.2 kcal/mol) .
- COX-2: The benzamide group interacts with Tyr385 and Ser530 via hydrophobic stacking (docking score = −8.7 kcal/mol) .
- MD Simulations (GROMACS): 100-ns simulations confirm stable binding with RMSD <2.0 Å .
Data Contradiction Analysis
Q. Why do some studies report high aqueous solubility while others classify the compound as insoluble?
Resolution:
- pH-Dependent Solubility: The compound’s solubility increases at pH <4 (protonation of pyridine nitrogen) or pH >10 (deprotonation of benzothiazole NH).
- Counterion Effects: Hydrochloride salts (e.g., from HCl workup) may artificially inflate solubility measurements .
Key Structural Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
